molecular formula C28H22ClN3O4 B304373 2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one

2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one

Katalognummer B304373
Molekulargewicht: 499.9 g/mol
InChI-Schlüssel: JCBPGTLQKSFUDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. The compound is commonly referred to as "ABT-737" and has been extensively studied for its ability to induce apoptosis in cancer cells.

Wirkmechanismus

ABT-737 selectively binds to the hydrophobic groove of Bcl-2, preventing its interaction with pro-apoptotic proteins such as Bax and Bak. This leads to the activation of the intrinsic apoptotic pathway, resulting in the release of cytochrome c and the activation of caspases, which ultimately leads to cell death. The mechanism of action of ABT-737 has been extensively studied and has been shown to be effective in inducing apoptosis in cancer cells, while sparing normal cells.
Biochemical and Physiological Effects:
ABT-737 has been shown to induce apoptosis in cancer cells by selectively targeting Bcl-2, which is commonly overexpressed in cancer cells. This results in the activation of the intrinsic apoptotic pathway, leading to cell death. ABT-737 has been shown to be effective in inducing apoptosis in various types of cancer cells, including lymphoma, leukemia, and solid tumors. However, ABT-737 has also been shown to have potential side effects, including thrombocytopenia and neutropenia.

Vorteile Und Einschränkungen Für Laborexperimente

ABT-737 has several advantages for lab experiments, including its potency and selectivity for Bcl-2, making it a valuable tool for studying the mechanism of apoptosis in cancer cells. However, ABT-737 has limitations, including its potential side effects, which may limit its use in certain experiments. Additionally, ABT-737 may not be effective in inducing apoptosis in all types of cancer cells, highlighting the need for further research.

Zukünftige Richtungen

Several future directions for the research on ABT-737 include the development of more potent and selective Bcl-2 inhibitors, the exploration of combination therapies with other anticancer agents, and the investigation of the mechanism of action of ABT-737 in normal cells. Additionally, the use of ABT-737 in clinical trials for the treatment of various types of cancer is currently being explored, and further research is needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, ABT-737 is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. It is a potent inhibitor of Bcl-2 and has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer. The synthesis method of ABT-737 has been optimized to improve its yield and purity, making it a viable option for large-scale production. However, ABT-737 has potential side effects, and further research is needed to determine its safety and efficacy in humans.

Synthesemethoden

The synthesis of ABT-737 is a multistep process that involves the condensation of 4-chloroaniline and 3-nitrobenzaldehyde to form 4-chloro-3-nitrobenzylideneaniline. This intermediate is then reacted with 2-aminobenzophenone to produce ABT-737. The synthesis method of ABT-737 has been optimized to improve its yield and purity, making it a viable option for large-scale production.

Wissenschaftliche Forschungsanwendungen

ABT-737 has been extensively studied for its potential pharmacological properties, particularly its ability to induce apoptosis in cancer cells. It is a potent inhibitor of B-cell lymphoma 2 (Bcl-2), which is an anti-apoptotic protein that is commonly overexpressed in cancer cells. ABT-737 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors.

Eigenschaften

Produktname

2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one

Molekularformel

C28H22ClN3O4

Molekulargewicht

499.9 g/mol

IUPAC-Name

2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one

InChI

InChI=1S/C28H22ClN3O4/c29-19-12-14-20(15-13-19)31-22-10-5-11-23(33)25(22)24(18-8-4-9-21(16-18)32(35)36)26(28(31)30)27(34)17-6-2-1-3-7-17/h1-4,6-9,12-16,24H,5,10-11,30H2

InChI-Schlüssel

JCBPGTLQKSFUDE-UHFFFAOYSA-N

Isomerische SMILES

C1CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)C1

SMILES

C1CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)C1

Kanonische SMILES

C1CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.